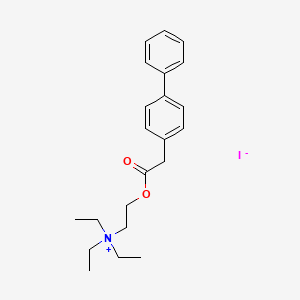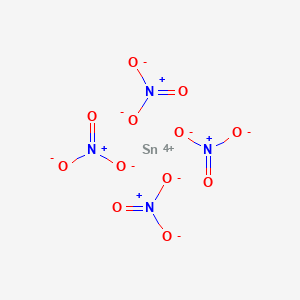
Tin(4+);tetranitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(4+);tetranitrate: is an inorganic compound with the molecular formula N4O12Sn It is a coordination complex where tin is in the +4 oxidation state, coordinated to four nitrate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tin(4+);tetranitrate typically involves the reaction of tin(IV) chloride with nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of tin(IV) chloride to this compound. The general reaction can be represented as:
SnCl4+4HNO3→Sn(NO3)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Tin(4+);tetranitrate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of nitrate ions.
Reduction: It can be reduced to lower oxidation states of tin under specific conditions.
Substitution: The nitrate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrazine or sodium borohydride.
Reduction: Reactions with strong oxidizing agents like potassium permanganate.
Substitution: Ligand exchange reactions with other anions or neutral ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield tin(II) compounds, while substitution reactions may produce various tin complexes.
Aplicaciones Científicas De Investigación
Chemistry: Tin(4+);tetranitrate is used in coordination chemistry to study the behavior of tin complexes and their interactions with other ligands.
Biology and Medicine: Research is ongoing to explore the potential biological activities of tin complexes, including their use as antimicrobial agents and in cancer therapy.
Industry: In the industrial sector, this compound is used in the synthesis of other tin compounds and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which Tin(4+);tetranitrate exerts its effects involves the release of nitrate ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Titanium(IV) nitrate (Ti(NO3)4): Similar in structure but involves titanium instead of tin.
Pentaerythritol tetranitrate (PETN): An organic nitrate ester with explosive properties.
Uniqueness: Tin(4+);tetranitrate is unique due to the presence of tin in the +4 oxidation state and its coordination with nitrate ions
Conclusion
This compound is a compound with significant potential in various fields of research and industry Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industrial applications
Propiedades
Número CAS |
13826-70-5 |
|---|---|
Fórmula molecular |
N4O12Sn |
Peso molecular |
366.73 g/mol |
Nombre IUPAC |
tin(4+);tetranitrate |
InChI |
InChI=1S/4NO3.Sn/c4*2-1(3)4;/q4*-1;+4 |
Clave InChI |
YQMWDQQWGKVOSQ-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sn+4] |
Descripción física |
Solid; [MSDSonline] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


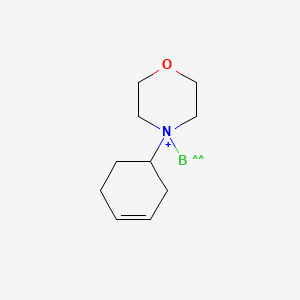
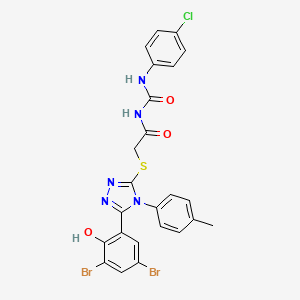
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
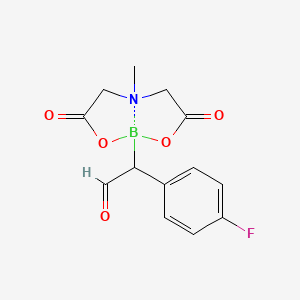
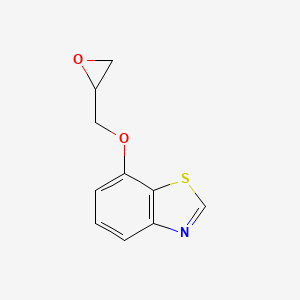
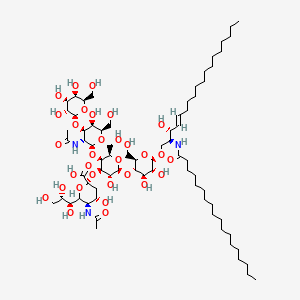
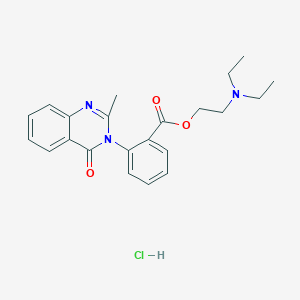
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
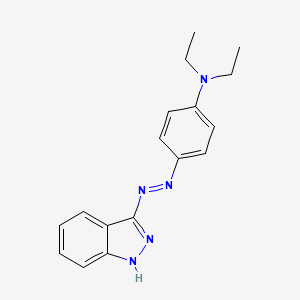
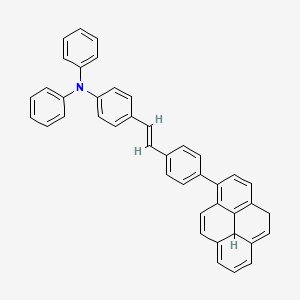
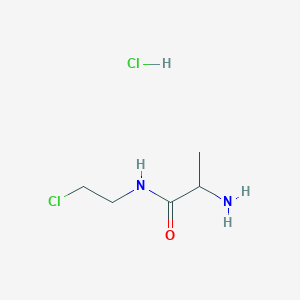
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)

